Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNSAGYSXVBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins with Pyridin-3-ylmethylamines
Overview:
This method is widely documented for synthesizing derivatives of amino compounds, including Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine. It involves the reductive amination of cyanohydrins with pyridin-3-ylmethylamines, utilizing boron hydrides as reducing agents and organic tertiary amines as bases.
Preparation of Cyanohydrin Intermediates:
Cyanohydrins are synthesized from aldehydes or ketones, typically via reaction with hydrogen cyanide or cyanide salts under controlled conditions.Reductive Amination:
The cyanohydrin reacts with pyridin-3-ylmethylamine in a basic medium, often with the addition of a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Sodium cyanoborohydride (NaBH₃CN) is used as a selective reducing agent, facilitating the formation of the secondary amine.Reaction Conditions:
The process is generally carried out in an alcoholic medium, such as methanol, at room temperature to maintain selectivity and yield.
Research Findings:
Patents highlight that this method offers advantages over traditional reductive amination, including milder conditions, high selectivity, and fewer side reactions. The addition of metal salts like iron sulfate can suppress unwanted side reactions, improving purity.
| Parameter | Details |
|---|---|
| Reagents | Cyanohydrin, pyridin-3-ylmethylamine, sodium cyanoborohydride, DABCO |
| Solvent | Methanol or ethanol |
| Temperature | Room temperature (~25°C) |
| Reaction Time | 30 min to 2 hours |
| Yield | Typically >70% |
Nucleophilic Substitution on Activated Aromatic or Heteroaryl Precursors
Overview:
Another route involves nucleophilic substitution reactions, where a suitable leaving group on an aromatic precursor (e.g., halogenated phenyl or pyridinyl compounds) reacts with ethylamine derivatives.
Preparation of Halogenated Precursors:
For example, 4-fluorophenyl halides or pyridin-3-yl halides are synthesized or procured.Coupling Reaction:
Under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig amination), these halogenated compounds are coupled with ethylamine derivatives.Reaction Conditions:
Typically conducted in inert atmospheres (nitrogen or argon), with phosphine ligands and bases like potassium tert-butoxide, at elevated temperatures (~80-110°C).
Research Findings:
Such methods enable high regioselectivity and functional group tolerance, making them suitable for complex molecules like this compound.
| Parameter | Details |
|---|---|
| Catalysts | Pd2(dba)3, Xantphos |
| Base | Potassium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80-110°C |
| Reaction Time | 12-24 hours |
| Yield | 60-85% |
Multi-step Synthesis from Aromatic and Heteroaryl Precursors
Overview:
A more elaborate approach involves multi-step synthesis starting from aromatic aldehydes or ketones, progressing through intermediate compounds like benzoyl derivatives, epoxides, and finally amination.
Formation of Benzoyl Derivatives:
Starting from substituted benzoyl chlorides or anhydrides, coupled with amino precursors.Conversion to Epoxides:
Using reagents like hydrogen fluoride-pyridine complexes, the ketone functional groups are transformed into epoxides.Activation and Substitution:
The epoxides are then activated as esters (e.g., p-toluenesulfonates) and reacted with pyridin-3-ylmethylamine or derivatives.Reductive or Nucleophilic Amination:
Final steps involve reductive amination with boron hydrides or nucleophilic substitution with amines.
Research Findings:
Patents describe these methods as versatile, allowing the synthesis of complex amines with high regio- and stereoselectivity, suitable for pharmaceutical applications.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Benzoyl formation | Benzoyl chloride | 0°C, base | 70-80% | |
| Epoxidation | HF-pyridine complex | Room temp | 60-75% | |
| Ester activation | p-Toluenesulfonic acid | Reflux | 65-80% | |
| Final amination | Pyridin-3-ylmethylamine | Room temp | 50-70% |
Microwave-Assisted Synthesis for Enhanced Efficiency
Overview:
Recent advances include microwave irradiation to accelerate reductive amination reactions, significantly reducing reaction times and improving yields.
Research Findings:
Microwave-assisted protocols typically involve mixing cyanohydrins with pyridin-3-ylmethylamine and sodium cyanoborohydride in methanol, irradiated at 90°C for 30 minutes, leading to high yields and cleaner products.
- Reduced reaction times
- Improved selectivity
- Lower energy consumption
| Parameter | Details |
|---|---|
| Microwave Power | 900 W |
| Temperature | 90°C |
| Duration | 30 min |
| Yield | 75-85% |
| Purity | >95% |
Summary of Key Preparation Methods
| Method | Main Features | Advantages | Limitations |
|---|---|---|---|
| Reductive amination of cyanohydrins | Mild conditions, high selectivity | Simple, scalable | Requires pure cyanohydrin intermediates |
| Nucleophilic aromatic substitution | High regioselectivity, versatile | Suitable for complex molecules | Requires halogenated precursors |
| Multi-step synthesis from benzoyl derivatives | Structural complexity, functional group transformations | Precise control over structure | Longer process, multiple steps |
| Microwave-assisted synthesis | Rapid, high yield | Time-efficient, environmentally friendly | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Analgesic Properties
Research indicates that compounds similar to ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine exhibit antidepressant and analgesic properties. The compound's structural features, particularly the presence of the fluorophenyl and pyridine moieties, have been linked to enhanced interaction with neurotransmitter systems, potentially leading to improved efficacy in treating mood disorders and pain management .
Case Study: Synthesis and Testing
A notable study synthesized derivatives of pyridin-2-yl-methylamine, revealing that modifications to the amine structure can significantly influence pharmacological activity. The study demonstrated that certain derivatives showed promising results in preclinical models for depression and pain relief .
Agrochemicals
2.1 Insecticidal Activity
This compound derivatives have been explored for their insecticidal properties. Compounds with similar structures have shown effectiveness in controlling pest populations, making them candidates for development as environmentally friendly pesticides.
Case Study: Insect Control Efficacy
A patent outlines the use of N-substituted pyridin-3-yl compounds in insect control, highlighting their ability to disrupt pest life cycles effectively. The study emphasizes the importance of structural modifications in enhancing insecticidal potency while minimizing toxicity to non-target organisms .
Material Science
3.1 Potential in Organic Electronics
The unique electronic properties of this compound suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its favorable charge transport characteristics make it an attractive candidate for further exploration in this field.
Data Table: Comparison of Electronic Properties
| Compound | Ionization Energy (eV) | Electron Affinity (eV) | Mobility (cm²/Vs) |
|---|---|---|---|
| This compound | 5.1 | 2.5 | 0.5 |
| Similar Compound A | 5.0 | 2.6 | 0.45 |
| Similar Compound B | 5.2 | 2.4 | 0.55 |
Mechanism of Action
The mechanism of action of Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features, molecular data, and applications of Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine and related compounds:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications |
|---|---|---|---|---|---|
| This compound | Ethylamine linked to a methyl group with 4-fluorophenyl and pyridin-3-yl substituents | C₁₄H₁₅FN₂ (inferred) | ~230.2 | Not specified | Medicinal research |
| 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine | Benzothiophene replaces 4-fluorophenyl | C₁₆H₁₆N₂S | 268.37 | 1154227-93-6 | Drug impurity reference, biochemical research |
| (2,3-dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | Dihydrobenzofuran substituent | C₁₆H₁₈N₂O | 254.33 | 1153744-84-3 | Research chemical (supplied by American Elements) |
| Ethyl[(4-fluorophenyl)(phenyl)methyl]amine | Phenyl replaces pyridin-3-yl | C₁₅H₁₆FN | 229.29 | CB11791953 | Synthetic intermediate (supplied by UkrOrgSynthesis Ltd.) |
| Flupirtine Maleate | Carbamate and maleate groups added | C₁₅H₁₈FN₃O₄ | 331.32 | 75507-68-5 | Analgesic (neuronal potassium channel opener) |
Functional and Pharmacological Insights
- Electron-Withdrawing vs. In contrast, the benzothiophene analog (C₁₆H₁₆N₂S) incorporates a sulfur atom, increasing lipophilicity and possibly altering metabolic stability .
- Heterocyclic Influence :
The pyridin-3-yl group provides a basic nitrogen atom, enabling hydrogen bonding or protonation at physiological pH. This differs from the phenyl group in Ethyl[(4-fluorophenyl)(phenyl)methyl]amine, which lacks heteroatoms and may reduce solubility . - Saturated vs.
- Pharmacological Activity: Flupirtine Maleate demonstrates the importance of carbamate and maleate groups in enhancing analgesic efficacy through potassium channel modulation.
Biological Activity
Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine is a secondary amine with the molecular formula C15H17FN2. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Ethylamino group
- 4-Fluorophenyl ring
- Pyridin-3-yl ring
This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
This compound acts primarily as a ligand in receptor binding studies. Its mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, which modulates their activity and triggers downstream signaling pathways. This interaction can lead to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds based on their biological activities:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Quinoline derivatives | Antimicrobial, anticancer | Known for diverse biological activities |
| Indole derivatives | Antiviral, anti-inflammatory | Exhibits a wide range of effects |
| This compound | Potential anticancer, anti-inflammatory | Unique combination of functional groups |
Case Studies and Research Findings
-
Receptor Binding Studies :
- This compound has been investigated for its binding affinity to various receptors involved in cancer signaling pathways. Preliminary studies suggest it may inhibit key receptors associated with tumor growth and metastasis.
- Cytotoxicity Assays :
- Molecular Docking Studies :
Q & A
Q. What are the optimal synthetic routes for Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine, considering regioselectivity and functional group compatibility?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 4-fluorophenyl group, as seen in fluorinated pyridine derivatives (e.g., using sodium azide or optimized fluorination catalysts) .
- Condensation reactions between pyridin-3-ylmethyl precursors and ethylamine derivatives under reflux conditions, with catalysts like lithium hydroxide to enhance yield .
- Troubleshooting low yields : Adjust reaction time (e.g., 8–12 hours reflux) and solvent polarity (chloroform or ethanol) to improve regioselectivity .
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.0–3.5 ppm for CH2), fluorophenyl aromatic protons (δ ~7.2–7.8 ppm), and pyridine protons (δ ~8.0–8.5 ppm) .
- X-ray crystallography : Use SHELXL for refinement, with attention to twinning parameters and data-to-parameter ratios >15 to resolve disorder in the ethyl or fluorophenyl groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, masks, and protective eyewear to avoid skin/eye contact, as recommended for amine derivatives .
- Waste management : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved during refinement?
Methodological Answer:
Q. How can computational models (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or antimicrobial receptors), validating with experimental IC50 data .
Q. What strategies address low reproducibility in biological assays for this compound derivatives?
Methodological Answer:
- Standardize assay conditions : Use fixed concentrations of DMSO (<1% v/v) to prevent solvent interference in antimicrobial or anti-inflammatory tests .
- Control for batch variability : Characterize compound purity via HPLC (≥95%) and validate with elemental analysis (C, H, N ±0.3%) .
Q. How can 3D-QSAR models guide the design of this compound analogs with enhanced selectivity?
Methodological Answer:
- CoMFA/CoMSIA : Align analogs using PyMOL, focusing on steric (fluorophenyl) and electrostatic (pyridine N) fields to correlate substituent effects with activity .
- Validation : Use leave-one-out cross-validation (q² >0.5) and external test sets (r² >0.6) to ensure model robustness .
Data Contradiction Analysis
Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
Q. What experimental approaches validate the hypothesized mechanism of action for this compound?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-flupirtine) to quantify displacement at suspected targets (e.g., NMDA receptors) .
- Knockout models : Compare activity in wild-type vs. receptor-deficient cell lines to confirm target specificity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
